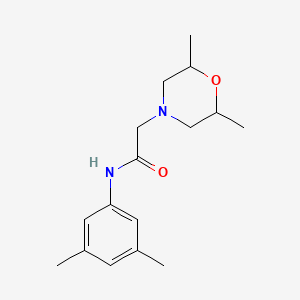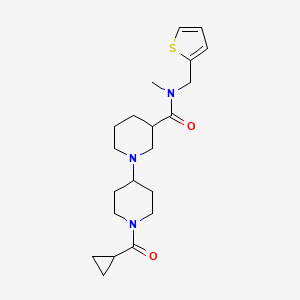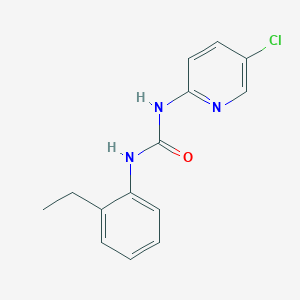![molecular formula C18H17N3O3 B5314167 2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B5314167.png)
2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide, also known as PBOX-15, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment.
Scientific Research Applications
2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has been studied for its potential use in cancer treatment due to its ability to induce apoptosis, or programmed cell death, in cancer cells. In particular, 2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has been shown to be effective against breast, lung, and prostate cancer cells in vitro and in vivo. Additionally, 2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.
Mechanism of Action
The mechanism of action of 2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves the inhibition of tubulin polymerization, which is necessary for cell division. This inhibition leads to cell cycle arrest and ultimately apoptosis in cancer cells. 2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has also been shown to disrupt the microtubule network in cancer cells, which further contributes to its anti-cancer effects.
Biochemical and Physiological Effects
2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer treatment. Additionally, 2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide in lab experiments is its specificity for cancer cells, which allows for targeted treatment. However, one limitation is that the synthesis of 2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is complex and time-consuming, which may hinder its widespread use in research.
Future Directions
Future research on 2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide could focus on optimizing its synthesis method to make it more accessible for widespread use in research. Additionally, further studies could investigate the potential use of 2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide in combination with other cancer treatments to enhance its anti-cancer effects. Finally, research could explore the potential use of 2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide in other diseases beyond cancer, such as neurodegenerative disorders.
In conclusion, 2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a promising compound for cancer treatment due to its ability to induce apoptosis in cancer cells. Further research is needed to optimize its synthesis method and explore its potential use in combination with other cancer treatments and in other diseases beyond cancer.
Synthesis Methods
The synthesis of 2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves a multistep process that begins with the reaction of 2-phenylethylamine with ethyl chloroacetate to form 2-phenylethyl-2-chloroacetate. This intermediate product is then reacted with sodium azide to form 2-phenylethyl-2-azidoacetate, which is subsequently reacted with 4-(4-hydroxyphenoxy)acetic acid to form 2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide.
properties
IUPAC Name |
2-[4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-16(22)12-23-15-9-7-14(8-10-15)18-20-17(24-21-18)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBFHHVTHORBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethyl-1-piperazinyl)-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314085.png)
![1-(4-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5314096.png)

![2-(allylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314112.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5314121.png)

![4-{[4-hydroxy-5-oxo-2-phenyl-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5314133.png)

![N-[(2-phenoxypyridin-3-yl)methyl]-3-(1H-tetrazol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B5314143.png)
![methyl 2-[5-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5314145.png)
![1-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5314148.png)
![N-methyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5314154.png)
![methyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5314158.png)
